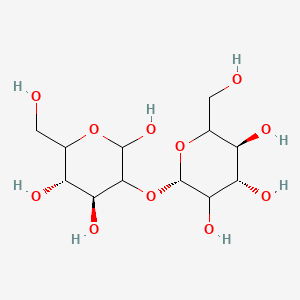

2-O-beta-D-Mannopyranosyl-D-mannose

Descripción

Contextual Significance of Disaccharides in Glycobiology

Disaccharides, formed from two monosaccharides, are the simplest form of oligosaccharides and serve as important energy sources and building blocks for larger polysaccharides. studymind.co.ukwikipedia.orgsugarnutritionresource.org In glycobiology, the study of the structure, biosynthesis, and biology of saccharides, disaccharides are crucial for understanding the fundamental principles of carbohydrate recognition and interaction. They often represent the core structural motifs of more complex glycans and can be recognized by specific enzymes and receptor proteins, initiating various cellular processes. nih.govplos.org The specific linkage between the two monosaccharides in a disaccharide dictates its shape and how it can be processed by the body. wikipedia.org

Overview of 2-O-beta-D-Mannopyranosyl-D-mannose within Complex Glycan Structures

The disaccharide this compound features a β-(1→2) glycosidic linkage between two D-mannose units. This specific linkage is found in various biological structures, notably in the core region of N-glycans, which are complex carbohydrates attached to proteins. researchgate.net The presence of β-linked mannose residues is a critical feature of these N-glycans. Furthermore, oligosaccharides containing β-1,2-mannosidic linkages are components of the cell wall mannan (B1593421) in some fungi, such as Candida albicans. nih.govqmul.ac.ukgenome.jp

Research Landscape and Knowledge Gaps Pertaining to Beta-Mannosidic Linkages

The chemical synthesis of β-mannosidic linkages is notoriously difficult. researchgate.net This challenge arises from the stereochemistry at the anomeric center (C1) and the adjacent carbon (C2) of mannose. The axial orientation of the hydroxyl group at C2 favors the formation of the α-linkage due to the anomeric effect, making the stereoselective synthesis of the β-linkage a significant hurdle for carbohydrate chemists. researchgate.net

Over the years, various synthetic strategies have been developed to overcome this challenge, including intramolecular aglycon delivery, the use of specific protecting groups, and enzymatic synthesis. researchgate.netethz.ch However, many of these methods require multiple steps of protection and activation. researchgate.net A significant knowledge gap remains in developing more direct and efficient methods for constructing β-mannosidic bonds. researchgate.netresearchgate.net Further research is needed to fully understand the mechanisms that govern the stereoselectivity of β-mannosylation reactions and to develop novel catalysts and synthetic approaches. nih.gov The enzymatic hydrolysis of these linkages by β-mannosidases is also an area of active investigation, with enzymes that specifically cleave β-1,2-mannosidic linkages being characterized. qmul.ac.ukgenome.jp

Propiedades

IUPAC Name |

(4S,5S)-6-(hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-KHDAGABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H]([C@@H](C([C@@H](O1)OC2[C@H]([C@@H](C(OC2O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857953 | |

| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50728-38-6 | |

| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 2 O Beta D Mannopyranosyl D Mannose

Spectroscopic Methodologies for Definitive Glycosidic Linkage and Anomeric Configuration Assignment

Spectroscopic techniques are indispensable for the unambiguous determination of a disaccharide's primary structure, which includes the identity of the monosaccharide units, the linkage position, and the anomeric configuration (α or β) of the glycosidic bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Inter-Residue Connectivities and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive tool for the structural elucidation of carbohydrates in solution. numberanalytics.commdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for the covalent structure and insights into the three-dimensional conformation of 2-O-beta-D-Mannopyranosyl-D-mannose. numberanalytics.com

1D NMR: The 1D ¹H NMR spectrum provides initial, crucial information. The anomeric proton (H-1) of the non-reducing mannose residue involved in a β-linkage typically resonates in a specific region of the spectrum. For β-mannosidic linkages, the anomeric proton signal is often found around δH 4.7-4.8 ppm. imrpress.comimrpress.com The coupling constant between the anomeric proton and the adjacent H-2 proton (³JH1,H2) is also diagnostic; for a β-mannopyranoside, this value is typically small (~1-2 Hz) due to the equatorial-axial relationship between H-1 and H-2.

2D NMR: While 1D spectra are informative, signal overlap in complex carbohydrates necessitates the use of 2D NMR techniques for complete assignment. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, allowing for the tracing of the proton network within each mannose ring. mdpi.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing the entire spin system of a monosaccharide residue, from H-1 to H-6. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of ¹³C chemical shifts. mdpi.com The ¹³C chemical shift of the anomeric carbon (C-1) is highly indicative of the anomeric configuration, with β-anomers typically resonating upfield compared to their α-counterparts. The carbon atom involved in the glycosidic linkage (C-2 of the reducing mannose unit) will show a significant downfield shift (deshielding) compared to its position in a free mannose monosaccharide, confirming the linkage position.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the glycosidic linkage. It reveals long-range couplings (typically over two or three bonds) between protons and carbons. For this compound, the key correlation is observed between the anomeric proton of the non-reducing residue (H-1') and the C-2 carbon of the reducing residue, definitively establishing the (1→2) connectivity. mdpi.com

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing information about the disaccharide's conformation around the glycosidic bond. For a β(1→2) linkage, a key through-space interaction would be expected between H-1' of the non-reducing unit and protons on the reducing unit, primarily H-2. cdnsciencepub.com

Table 1: Key NMR Data for Characterization of a β(1→2) Mannobiose Structure

| NMR Experiment | Key Indicator | Typical Observation for β(1→2) Linkage | Purpose |

|---|---|---|---|

| ¹H NMR | Anomeric Proton (H-1') Chemical Shift | ~ δ 4.7-4.8 ppm | Identifies β-anomeric configuration |

| ¹H NMR | Anomeric Coupling Constant (³JH1',H2') | ~ 1-2 Hz | Confirms β-anomeric configuration |

| ¹³C NMR | Linkage Carbon (C-2) Chemical Shift | Downfield shift to ~ δ 80 ppm | Confirms (1→2) linkage position |

| HMBC | Inter-residue Correlation | Cross-peak between H-1' and C-2 | Definitive proof of the β(1→2) glycosidic bond |

| NOESY/ROESY | Inter-residue Proximity | Cross-peak between H-1' and H-2 | Provides conformational information |

Mass Spectrometry (MS) Techniques for Linkage Isomer Differentiation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is highly effective for differentiating between disaccharide linkage isomers. rsc.orgosti.gov

When analyzing sodiated disaccharides like [Man₂ + Na]⁺, the energy required to break the glycosidic bond and the resulting fragmentation patterns are dependent on the linkage position. rsc.orgresearchgate.net In CID experiments, precursor ions are mass-selected and then fragmented by collision with an inert gas. The resulting product ions provide structural information.

Studies on mannose disaccharides have shown that the stability of the glycosidic linkage to CID follows a specific order. For α-linked mannosides, the stability was found to be 6-linked > 4-linked ≥ 2-linked > 3-linked. rsc.orgrsc.org This differential stability means that a β(1→2)-linked disaccharide will fragment at a different collision energy compared to its β(1→3), β(1→4), or β(1→6) isomers. The analysis of fragmentation patterns allows for differentiation. Common fragments include B-ions (containing the non-reducing end) and Y-ions (containing the reducing end), as well as ions from cross-ring cleavages. rsc.org The relative intensities of these fragment ions are unique to each linkage isomer and can be used as a diagnostic fingerprint. osti.govacs.org

Table 2: Characteristic Ions in MS/MS Analysis of Mannose Disaccharides

| Ion Type | Description | Purpose in Linkage Analysis |

|---|---|---|

| [M+Na]⁺ | Sodiated molecular ion | Precursor ion for MS/MS fragmentation |

| B-ions | Fragments containing the non-reducing residue | Helps identify the monosaccharide units |

| Y-ions | Fragments containing the reducing residue | Helps identify the monosaccharide units |

| Cross-ring fragments | Ions resulting from cleavage of the sugar ring itself | The pattern and intensity are highly sensitive to linkage position and stereochemistry |

Computational Chemistry Approaches to Glycosidic Conformational Dynamics

While spectroscopy provides a picture of the average structure, computational chemistry offers a dynamic view, exploring the full range of conformations a molecule can adopt in solution. nih.gov These methods are crucial for understanding how the flexibility of this compound influences its interactions with other molecules, such as enzymes or antibodies.

Molecular Dynamics Simulations for Solvent Effects on Disaccharide Conformation

Molecular dynamics (MD) simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. chemrxiv.org To study a disaccharide, the molecule is placed in a simulated box of solvent molecules (typically water), and its trajectory is calculated over nanoseconds or microseconds. This approach provides detailed insights into the conformational landscape of the molecule as influenced by its environment.

Key aspects investigated by MD simulations include:

Glycosidic Torsion Angles (φ/ψ): MD simulations map the preferred values and flexibility of the torsion angles phi (φ: O5'-C1'-O2-C2) and psi (ψ: C1'-O2-C2-H2) that define the orientation of the two mannose rings relative to each other.

Solvent Interactions: Simulations explicitly model hydrogen bonding between the disaccharide's hydroxyl groups and surrounding water molecules. These interactions significantly influence the conformational equilibrium, stabilizing certain orientations over others. nih.gov

Conformational Ensembles: Instead of a single static structure, MD provides an ensemble of structures, representing the different shapes the molecule populates at a given temperature. This ensemble is essential for comparing computational results with experimental data like NMR-derived distances (NOEs), which are also population-weighted averages. nih.gov

Simulations of mannose-containing disaccharides often employ specialized carbohydrate force fields like CHARMM36 or GLYCAM, which are parameterized to accurately reproduce the properties of sugars. nih.govchemrxiv.org

Quantum Chemical Calculations for Glycosidic Torsion Angle Potentials

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a more fundamental description of molecular energetics by solving an approximation of the Schrödinger equation. researchgate.net While computationally more expensive than MD, QC methods are used to generate high-accuracy potential energy surfaces (PES) for the glycosidic linkage.

A PES, or conformational map, is created by systematically rotating the glycosidic torsion angles (φ and ψ) and calculating the molecule's energy at each point, allowing all other parts of the molecule to relax. tandfonline.com This map reveals the low-energy regions corresponding to stable conformers and the energy barriers between them. These calculations are critical for:

Validating MD Force Fields: The energy profiles from QC calculations serve as a benchmark for refining the parameters used in classical MD simulations.

Understanding Intrinsic Preferences: By performing calculations in a vacuum (gas phase), the intrinsic conformational preferences dictated by intramolecular forces (like steric hindrance and the exo-anomeric effect) can be isolated from solvent effects.

Predicting Spectroscopic Parameters: QC methods can be used to calculate NMR chemical shifts for different conformations. researchgate.net By averaging these calculated shifts over the conformational ensemble obtained from MD, they can be directly compared with experimental NMR data to validate the entire structural model.

Together, these computational approaches provide a powerful complement to experimental data, yielding a comprehensive understanding of the structural and dynamic properties of this compound.

Crystallographic Insights into Oligosaccharide Conformations and Hydration

A pertinent example is the crystal structure of methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranoside monohydrate. nih.govnsf.gov The study of this acetylated disaccharide revealed that the introduction of the O-acetyl group at the 2-position of the β-mannopyranoside residue appeared to facilitate crystallization, a common challenge in carbohydrate crystallography. nih.govnsf.gov This highlights a practical strategy employed by researchers to obtain crystallographic data for oligosaccharides that are otherwise resistant to forming well-ordered crystals.

The conformation of the individual mannopyranose rings is also a key piece of information derived from crystallographic studies. In many crystal structures, mannopyranose rings adopt a stable 4C1 chair conformation. nih.gov However, computational studies on β-D-mannopyranose have shown that other conformations, such as the 1S5 skew-boat, are also energetically accessible and may play a role in enzymatic reactions. nih.gov While the crystal structure represents a single conformation, this information, when combined with computational and solution-state NMR data, contributes to a more complete understanding of the conformational landscape of these sugars.

Biological Occurrence and Distribution of 2 O Beta D Mannopyranosyl D Mannose Motifs

Presence in Fungal Cell Wall Mannans

Specific Yeast Species and Filamentous Fungi as Sources

The presence of β-D-mannopyranosyl units in the side chains of mannans has been identified in various yeast species. frontiersin.org For instance, research has shown that mannans from certain yeasts contain both α- and β-linked D-mannopyranose units. cdnsciencepub.com Detailed structural analyses have revealed that while the main chains of these mannans are typically composed of α-(1→6)-linked D-mannopyranosyl residues, the side chains often feature β-(1→2)-linked mannose units. cdnsciencepub.comcdnsciencepub.com

Specific examples include:

Candida albicans : The cell wall mannan (B1593421) of this pathogenic yeast is a complex structure containing α-1,2-, α-1,3-, α-1,6-, and β-1,2-linked mannopyranose units. nih.govnih.gov The β-1,2-linked mannose units are particularly noteworthy as they form strongly antigenic oligomannosyl side chains. nih.gov In C. albicans serotype A, these β-1,2-linked residues are found attached to α-1,2-linked oligomannose side chains and also in phosphodiesterified, acid-labile oligosaccharides. nih.gov

Candida glabrata, Candida tropicalis, and Candida lusitaniae : These species also possess cell wall mannans containing the β-1,2-linked mannose motif, which contributes to their antigenic properties. frontiersin.orgnih.gov

Pichia pastoris : The mannan of this yeast has an α-(1→6)-D-mannopyranosyl main chain substituted at the 2-positions with side chains that can include β-D-mannopyranosyl units. cdnsciencepub.comcdnsciencepub.com

Citeromyces matritensis : Similar to Pichia pastoris, this yeast has an α-(1→6)-linked main chain with side chains that can be β-(1→2)-pyranose-linked D-mannotriosyl and possibly mannobiosyl units. cdnsciencepub.comcdnsciencepub.com

Fusarium sp. M7-1 : A disaccharide identified as D-mannopyranosyl-β-1→2-mannopyranoside was produced from the polysaccharide of this filamentous fungus by enzymatic digestion, indicating the presence of this linkage in its structure. tandfonline.com

The following table summarizes the occurrence of β-D-mannopyranosyl linkages in the mannans of selected fungal species:

| Fungus Species | Mannan Structure Details | Reference(s) |

| Candida albicans | Contains α-1,2-, α-1,3-, α-1,6-, and β-1,2-linked mannopyranose units. β-1,2-linked units are part of antigenic side chains. | nih.govnih.gov |

| Candida glabrata | Cell wall mannan contains β-1,2-linked mannose units. | frontiersin.orgnih.gov |

| Pichia pastoris | α-(1→6)-D-mannopyranosyl main chain with side chains containing β-D-mannopyranosyl units. | cdnsciencepub.comcdnsciencepub.com |

| Citeromyces matritensis | α-(1→6)-linked main chain with β-(1→2)-pyranose-linked side chains. | cdnsciencepub.comcdnsciencepub.com |

| Fusarium sp. M7-1 | Polysaccharide contains D-mannopyranosyl-β-1→2-mannopyranoside units. | tandfonline.com |

Structural Integration into Larger Polysaccharide Architectures

In fungal cell walls, the 2-O-β-D-mannopyranosyl-D-mannose motif is not an isolated disaccharide but is integrated into larger mannoprotein structures. These mannoproteins consist of a protein core to which extensive mannan polysaccharides are attached via N- and O-glycosidic linkages. frontiersin.orgnih.gov

The general architecture of N-linked mannans in yeasts like Saccharomyces cerevisiae and Candida albicans features an α-1,6-linked mannose backbone. frontiersin.orgnih.gov This backbone is decorated with numerous side chains of varying lengths. It is within these side chains that the β-1,2-linked mannose residues are typically found, often as terminal caps (B75204) on α-1,2-linked oligomannose branches. mdpi.comnih.gov For example, in C. albicans serotype A, the antigenic factor 6 corresponds to a Manβ(1→2)Manα(1→2)Manα1- residue. frontiersin.orgnih.gov

Furthermore, some β-1,2-linked mannose units are part of phosphodiesterified oligosaccharides that can be selectively released by mild acid treatment. nih.govnih.gov This indicates another mode of integration into the complex, layered structure of the fungal cell wall. In some Candida species, β-1,2-linked mannose units are connected to α-1,3-linked mannose units within the side chains. nih.gov The presence and specific arrangement of these β-linked mannose motifs contribute significantly to the species-specific antigenicity of the fungus. nih.gov

Identification in Bacterial Polysaccharides and Glycolipids

The 2-O-beta-D-Mannopyranosyl-D-mannose linkage is also a constituent of various bacterial surface glycans, including exopolysaccharides (EPS) and the carbohydrate portions of glycolipids like lipooligosaccharides (LOS). These molecules play crucial roles in the interaction of bacteria with their environment and host organisms.

Bacterial Lipooligosaccharides (LOS) and Exopolysaccharides (EPS)

Bacterial exopolysaccharides are high-molecular-weight polymers secreted by bacteria into their surrounding environment, where they form a protective layer. google.com The composition of these EPS can be highly variable, but some have been found to contain mannose, including β-linked mannose residues.

For instance, the exopolysaccharide produced by a Staphylococcus species isolated from a hot spring was found to contain a mixture of α- and β-D-mannopyranosyl linkages. rhhz.net While the backbone was identified as α-(1→6)-linked mannan with α-(1→2) branches, the presence of chemical shifts corresponding to β-D-mannopyranosyl units indicated a more complex structure. rhhz.net Similarly, the lipopolysaccharide (LPS) of Salmonella anatum contains a trisaccharide repeating unit of O-beta-D-mannopyranosyl-(1→4)-O-alpha-L-rhamnopyranosyl-(1→3)-D-galactose, demonstrating the presence of β-mannose linkages in the O-specific polysaccharide chain of this bacterium. nih.gov

Xanthan gum, a well-known bacterial exopolysaccharide produced by Xanthomonas campestris, has a backbone of β-1,4-linked glucose units. mdpi.com Its side chains are composed of two mannose units and a glucuronic acid, highlighting the incorporation of mannose into complex bacterial polysaccharides. mdpi.commdpi.com

Role in Microbial Surface Glycans

Microbial surface glycans, including those containing the this compound motif, are critical for various bacterial functions. They contribute to the structural integrity of the cell envelope, mediate adhesion to surfaces, and are involved in biofilm formation. acs.org These glycans also act as a protective barrier against environmental stresses such as desiccation, predation, and the host immune system. google.com

The specific structures of these surface polysaccharides, including the type and arrangement of linkages like β-mannosidic bonds, determine their physical properties and biological activities. For example, the mannose residues on the surface of bacteria can be recognized by lectins and other receptors on host cells, mediating processes of infection and immune response. wikipedia.org The mannose XYZ permease system in bacteria is a specific transport system for the uptake of hexoses like mannose, underscoring the metabolic importance of this sugar for bacteria. wikipedia.org

Detection as a Subunit in Plant Glycoproteins and Glucomannans

In the plant kingdom, the β-mannose linkage is a key feature of several polysaccharides, particularly glucomannans, which are major components of hemicellulose in plant cell walls. nih.govbiorxiv.org

Glucomannans are heteropolysaccharides consisting of a backbone of β-(1→4)-linked D-mannose and D-glucose residues. biorxiv.org The ratio of mannose to glucose can vary depending on the plant source. For example, glucomannan (B13761562) from softwood has a mannose to glucose ratio of about 1.6:1. nih.govbiorxiv.org While the primary linkage in the backbone is β-(1→4), the isolation of disaccharides like 4-O-β-D-mannopyranosyl-D-mannose from partial acid hydrolysates of plant mannans confirms the presence of this specific linkage as a repeating unit. biosynth.com

For instance, a glucomannan isolated from bluebell seeds was found to be a linear polymer of D-glucopyranose and D-mannopyranose residues. cdnsciencepub.comcdnsciencepub.com Acetolysis of this polysaccharide yielded cellobiose, 4-O-β-D-mannopyranosyl-D-glucose, and 4-O-β-D-glucopyranosyl-D-mannose, providing clear evidence for the presence of β-linked mannose units within the polymer chain. cdnsciencepub.comcdnsciencepub.com Similarly, ivory nut mannan and galactomannans from sources like guar (B607891) and fenugreek also contain the 4-O-(β-D-Mannopyranosyl)-D-mannose repeating unit. biosynth.com

In addition to their structural role in cell walls, some plant glycoproteins also contain mannose residues as part of their N-glycan structures. nih.gov While the processing of these glycans in plants involves α-mannosidases, the initial precursor oligosaccharide contains mannose that is ultimately derived from cellular pools where various mannose isomers and linkages exist. nih.gov The digestion of plant-derived polysaccharides and glycoproteins can yield mannose, although the bioavailability from sources rich in galactomannans like coffee beans and guar gum is low in mammals due to the resistance of these polysaccharides to degradation in the gastrointestinal tract. hmdb.ca

Occurrence in Animal Glycans (as part of larger N- or O-glycan structures, if identified)

Current scientific literature has not definitively identified the this compound (Man-β1,2-Man) disaccharide motif as a component of animal N-glycans or O-glycans. The mannose linkages characterized in these complex vertebrate structures differ significantly from this specific beta-linkage.

In animal N-glycans, mannose residues are fundamental components of the common core structure (Man₃GlcNAc₂) and the high-mannose type glycans from which they are derived. mdpi.comwikipedia.org The biosynthesis of these glycans begins with a large lipid-linked precursor (Glc₃Man₉GlcNAc₂) in the endoplasmic reticulum. mdpi.comwikipedia.org The mannose residues within this precursor and in the subsequent high-mannose and complex N-glycans are exclusively connected via α-glycosidic bonds, such as α1,2-, α1,3-, and α1,6-linkages. mdpi.com Processing in the Golgi apparatus involves α-mannosidases, enzymes that specifically cleave these α-linkages. mdpi.comnih.gov

The pathway of O-linked mannosylation in mammals is well-characterized and involves a different set of linkages. nih.govnih.gov This process is initiated by the attachment of a single α-linked mannose residue to a serine or threonine residue on the protein backbone. longdom.orgoup.com A key subsequent step in the elaboration of this core structure is the addition of an N-Acetylglucosamine (GlcNAc) residue, not another mannose, to the core mannose via a β1,2-linkage. nih.govacs.org This reaction is catalyzed by the enzyme Protein O-linked Mannose β-1,2-N-acetylglucosaminyltransferase 1 (POMGNT1), forming the "Core M1" structure: GlcNAcβ1-2Manα1-Ser/Thr. longdom.orgnih.gov This core can be further extended to form complex structures, some of which are crucial for the function of proteins like α-dystroglycan in muscle and nerve tissue. nih.govlongdom.org

While the β1,2-linkage is present in mammalian O-glycans, it connects GlcNAc to mannose, not a mannose to another mannose. In sharp contrast, the 2-O-β-D-Mannopyranosyl-D-mannose motif and longer chains of β-1,2-linked mannose are prominent and structurally significant components of N- and O-linked glycans in the cell walls of fungi, such as the human pathogen Candida albicans. oup.comnih.gov

The table below summarizes the primary mannose linkages that have been identified in animal glycan structures, highlighting the absence of the Man-β1,2-Man motif.

Table 1: Characterized Mannose Linkages in Animal Glycans

| Glycan Type | Linkage Type | Description |

| N-Glycan | α1,2-linkage | Found in high-mannose N-glycan precursors (e.g., Man₉GlcNAc₂). mdpi.com |

| α1,3-linkage | Forms part of the central trimannosyl core of all N-glycans. mdpi.com | |

| α1,6-linkage | Forms part of the central trimannosyl core of all N-glycans. mdpi.com | |

| O-Glycan | α1-linkage | The initial mannose is linked to a Serine or Threonine residue. oup.com |

| β1,2-linkage | Connects an N-Acetylglucosamine (GlcNAc) to the core mannose (GlcNAcβ1-2Man). acs.orgnih.gov | |

| β1,4-linkage | Connects a Galactose (Gal) to the GlcNAc in the elaborated Core M1 structure. longdom.org | |

| β1,6-linkage | Connects an N-Acetylglucosamine (GlcNAc) to the core mannose in brain O-glycans. oup.com |

Biosynthesis and Enzymatic Turnover of 2 O Beta D Mannopyranosyl D Mannose Structures

Glycosyltransferase-Mediated Synthesis Pathways

The formation of the β-1,2-mannosyl linkage in 2-O-beta-D-Mannopyranosyl-D-mannose is a sophisticated enzymatic process. Glycosyltransferases (GTs) are the key enzymes responsible for catalyzing the transfer of a mannosyl group from an activated sugar donor to an acceptor molecule, resulting in the formation of this specific disaccharide.

Characterization of Specific Beta-Mannosyltransferases

Several β-1,2-mannosyltransferases have been identified and characterized, particularly in fungi and bacteria. For instance, in the pathogenic yeast Candida albicans, a family of β-1,2-mannosyltransferases, designated as Bmt enzymes, are involved in the synthesis of β-mannosylated glycoconjugates. oup.comportlandpress.com Specifically, Bmt1 has been shown to initiate β-mannosylation by transferring a β-1,2-linked mannose residue onto α-1,2-linked mannotriose and mannotetraose (B12350835) structures. portlandpress.com Subsequently, another enzyme, Bmt3, can act on the product formed by Bmt1 to further elongate the β-1,2-mannoside chain. oup.com

In the hyperthermophilic bacterium Thermotoga maritima, a unique β-1,2-mannosyltransferase has been discovered that synthesizes 2-(O-beta-D-mannosyl)-di-myo-inositol-1,3'-phosphate (MDIP) and its di-mannosylated derivative. nih.govnih.gov This enzyme utilizes GDP-mannose as the donor and di-myo-inositol phosphate (B84403) as the acceptor, demonstrating the diversity of acceptor molecules for these enzymes. nih.govnih.gov

Similarly, in the protozoan parasite Leishmania mexicana, GDP-mannose-dependent β-1,2-mannosyltransferases are responsible for the synthesis of mannogen, a polymer of β-1,2-linked mannose residues. plos.org

Table 1: Characterized Beta-Mannosyltransferases Involved in β-1,2-Mannoside Synthesis

| Enzyme Name/Family | Organism | Function | Reference |

| Bmt1 | Candida albicans | Initiates β-mannosylation on α-1,2-oligomannosides | portlandpress.com |

| Bmt3 | Candida albicans | Elongates β-1,2-oligomannoside chains | oup.com |

| MDIP synthase | Thermotoga maritima | Synthesizes mannosylated inositol (B14025) phosphates | nih.govnih.gov |

| β-1,2-mannosyltransferases | Leishmania mexicana | Synthesize mannogen | plos.org |

Substrate Specificity and Catalytic Mechanisms of Relevant Enzymes

Beta-mannosyltransferases exhibit a high degree of specificity for both their donor and acceptor substrates. For example, the C. albicans Bmt1 preferentially utilizes linear chains of α-1,2-linked mannotriose or mannotetraose as acceptors. portlandpress.com Bmt3, in turn, specifically recognizes the product of Bmt1 action, a terminal β-1,2-mannoside linked to an α-1,2-oligomannoside chain, to add another β-mannosyl residue. oup.com This sequential action highlights a coordinated enzymatic pathway for building complex structures.

The catalytic mechanism of glycosyltransferases generally involves a nucleophilic attack from the acceptor molecule on the anomeric carbon of the donor sugar nucleotide. The precise mechanism, whether it proceeds with inversion or retention of the anomeric configuration, can vary. Structural studies of mannosyltransferases, though challenging due to their membrane-associated nature, have begun to shed light on their catalytic sites. oup.com For instance, the structure of a fungal α-1,6-mannosyltransferase suggests that specific amino acid residues within the active site are crucial for recognizing both the donor and acceptor substrates and for orienting them correctly for catalysis. asm.org While not a β-1,2-mannosyltransferase, this provides a model for understanding the principles of substrate recognition and catalysis. The catalytic mechanism for some mannosyltransferases has been suggested to be SNi-like, involving a tyrosine residue in positioning the substrate. oup.com

Metabolic Precursors and Donor Substrates (e.g., GDP-Mannose)

The universal mannosyl donor for the synthesis of this compound and other mannosylated structures is Guanosine Diphosphate-Mannose (GDP-mannose). nih.govnih.govplos.orgreactome.orgacs.orgnih.gov GDP-mannose is synthesized in the cytoplasm from fructose-6-phosphate (B1210287) and GTP through a series of enzymatic reactions. reactome.org This pathway involves the conversion of fructose-6-phosphate to mannose-6-phosphate (B13060355) by phosphomannoisomerase, followed by the conversion of mannose-6-phosphate to mannose-1-phosphate by phosphomannomutase. nih.gov Finally, GDP-mannose pyrophosphorylase (also known as ManC) catalyzes the reaction between mannose-1-phosphate and GTP to produce GDP-mannose. nih.gov The availability of GDP-mannose is therefore a critical regulatory point for the biosynthesis of all manno-glycoconjugates.

Glycoside Hydrolase-Mediated Degradation Pathways

The breakdown of this compound is accomplished by glycoside hydrolases (GHs), specifically β-mannosidases. These enzymes catalyze the hydrolysis of the β-glycosidic linkage, releasing the constituent mannose units.

Specificity and Mechanism of Beta-Mannosidases Acting on this compound

β-Mannosidases are exo-acting enzymes that cleave terminal, non-reducing β-D-mannose residues from various manno-oligosaccharides and glycoconjugates. iucr.orgnih.gov These enzymes are found in several GH families, including GH1, GH2, and GH5. researchgate.net The specificity of β-mannosidases can vary; some enzymes prefer shorter manno-oligosaccharides, while others are more active on longer chains. researchgate.net

The catalytic mechanism of retaining β-mannosidases, which are found in families like GH2 and GH5, proceeds via a double-displacement mechanism. acs.org This involves two key acidic residues in the active site: a nucleophile and a general acid/base. In the first step, the nucleophile attacks the anomeric carbon of the mannosyl residue, leading to the formation of a covalent glycosyl-enzyme intermediate and the departure of the aglycone (the rest of the sugar chain). This step is facilitated by the general acid residue, which protonates the glycosidic oxygen. In the second step, a water molecule, activated by the general base (the deprotonated form of the same acidic residue), attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the mannose product with a net retention of the anomeric stereochemistry. whiterose.ac.uk

Structural Biology of Beta-Mannosidases and Related Enzymes

The three-dimensional structures of several β-mannosidases have been determined, providing significant insights into their substrate binding and catalytic mechanisms. iucr.orgresearchgate.netnih.govrsc.orgwhiterose.ac.uk Enzymes from GH families 2 and 5 typically possess a (β/α)8-barrel fold, a common architecture for glycoside hydrolases. iucr.orgresearchgate.net

Structural studies of β-mannosidases in complex with substrates or inhibitors have revealed key features of the active site. The substrate-binding cleft is shaped to accommodate the mannose residue at the -1 subsite (the non-reducing end). For example, in a fungal GH5 β-mannosidase, an extended loop acts as a steric barrier, effectively "blocking" the substrate-binding cleft and conferring its exo-acting specificity. iucr.orgnih.gov Specific amino acid residues, such as tryptophan, asparagine, and glutamate, form hydrogen bonds with the hydroxyl groups of the mannose at the -1 subsite, ensuring precise recognition. iucr.orgnih.gov

Interestingly, structural analyses have shown that the mannose ring can be distorted from its typical chair conformation to a boat-like conformation upon binding to the enzyme. rsc.org This conformational change is believed to be crucial for catalysis, as it facilitates the nucleophilic attack and the subsequent formation of the transition state. rsc.org The study of these enzyme-substrate complexes provides a detailed picture of the catalytic itinerary of β-mannoside hydrolysis. acs.orgrsc.org

Table 2: Structural Features of Beta-Mannosidases

| GH Family | Common Fold | Key Active Site Features | Substrate Conformation in Active Site | Reference |

| GH2, GH5 | (β/α)8-barrel | Two catalytic glutamate/aspartate residues, substrate-binding cleft with specific recognition residues | Boat-like conformation | iucr.orgresearchgate.netrsc.org |

| GH164 | (β/α)8 barrel, trimerization domain, β-sandwich domain | Catalytic nucleophile (Glu) and acid/base residue (Glu) | Boat-like transition state suggested | whiterose.ac.uk |

Regulation of Biosynthetic and Degradative Pathways in Biological Systems

The synthesis and breakdown of this compound and related mannan (B1593421) structures are meticulously controlled processes within biological systems. This regulation occurs at multiple levels, including transcriptional control of enzyme expression, modulation by substrate availability, and post-translational modifications of the key enzymes. These mechanisms ensure that the production and turnover of these complex carbohydrates are tightly coordinated with the cell's metabolic state and functional requirements, from cell wall construction in plants and fungi to glycoprotein (B1211001) processing in mammals.

Regulation of Biosynthetic Pathways

The biosynthesis of β-mannan structures is governed by a sophisticated interplay of genetic and biochemical control mechanisms. The primary enzymes responsible, mannosyltransferases, are subject to regulation that dictates the timing, location, and rate of mannan synthesis.

Transcriptional Regulation: The expression of genes encoding mannan synthases is a critical control point. In plants, mannan synthase, responsible for polymerizing the β-1,4-mannan backbone, is encoded by members of the Cellulose Synthase-Like A (CSLA) gene family. researchgate.net The activation of these genes is a coordinated event required for the biosynthesis of cell wall components. google.com Studies have identified specific transcription factors, such as ANAC041, bZIP1, and MYB46, that selectively bind to the promoters of CSLA genes, thereby controlling their expression. google.com In bacteria like Bacillus sp., mannan utilization gene clusters are controlled by repressor proteins. For instance, the ManR protein, a LacI family regulator, represses the mannan utilization gene cluster; deletion of the manR gene leads to the upregulation of the cluster's transcription. researchgate.net

Substrate Availability: The synthesis of mannan polymers is fundamentally dependent on the availability of activated sugar donors, primarily GDP-mannose. oup.com In microorganisms, the pathways that produce these nucleotide sugars, such as glycolysis, are directly linked to the synthesis of extracellular polysaccharides (EPS). mdpi.com Therefore, the metabolic state of the cell and the availability of carbon sources directly influence the rate of mannan biosynthesis. mdpi.com In the bacterium Micrococcus luteus, GDP-mannose serves as the direct mannosyl donor for the synthesis of mannosyldiacylglycerol (Man-DAG), while another lipid-linked donor, mannosylphosphorylundecaprenol (Man-P-Undec), is required for the elongation of the main lipomannan chain. oup.com Inhibition of Man-P-Undec synthesis blocks the formation of the full lipomannan but does not affect the initial Man-DAG synthesis, illustrating the regulatory role of specific precursors. oup.com

Post-Translational Modifications (PTMs): The activity of biosynthetic enzymes can be further regulated by post-translational modifications. nih.govportlandpress.com Glycosylation, the attachment of sugar moieties to proteins, is a common PTM. Protein O-mannosylation, the addition of mannose to serine or threonine residues, is initiated by protein O-mannosyltransferases (PMTs) and is crucial for the cell wall integrity in fungi. researchgate.net Another significant modification is C-mannosylation, where an α-mannose residue is attached to the tryptophan residue of a protein. nih.govmdpi.com This process, which occurs in the endoplasmic reticulum (ER), is critical for the proper folding, stability, and secretion of target proteins, including those in the thrombospondin type-1 repeat (TSR) superfamily. nih.govmdpi.com The enzymes responsible for C-mannosylation recognize specific sequence motifs (WXXW) on the target protein. mdpi.com These modifications act as a quality control mechanism, ensuring that only correctly folded and modified proteins are secreted. nih.gov

Furthermore, the activity of mannan synthases (CSLA proteins) in plants appears to be modulated by associated proteins. MANNAN-SYNTHESIS RELATED (MSR) proteins, for example, are co-localized with CSLA proteins in the Golgi apparatus and are important for mannan biosynthesis. nih.govpnas.org While not essential for the basic catalytic activity of CSLA enzymes in vitro, MSR proteins are thought to modulate CSLA activity to produce different types of heteromannans in vivo. nih.govpnas.org

Regulation of Degradative Pathways

The enzymatic breakdown of β-mannosidic linkages is catalyzed by mannosidases and phosphorylases. The activity of these degradative enzymes is also tightly regulated to control the turnover of mannans and the utilization of mannose as a carbon source.

Enzyme Expression and Environmental Regulation: The expression of genes encoding mannosidases is often induced by the presence of their substrate. In the human gut bacterium Bacteroides thetaiotaomicron, α-mannan specific Polysaccharide Utilization Loci (PULs) encode the necessary enzymes and transport proteins to deconstruct complex yeast mannan. biorxiv.org Similarly, in Bacillus sp., the entire mannan utilization gene cluster is upregulated in the presence of mannan. researchgate.net The oral bacterium Porphyromonas gingivalis demonstrates environmental regulation; its α-mannosidase activity was reduced by 75% when grown in a chemically defined medium lacking carbohydrates, suggesting that the enzymes are synthesized in response to the availability of host glycoproteins. nih.gov

Enzyme Inhibition and Physicochemical Factors: The activity of mannosidases can be controlled by specific inhibitors and is sensitive to environmental conditions like pH and temperature. The class I α-1,2-mannosidase from Arabidopsis thaliana, which is involved in N-glycan processing, is inhibited by the compounds kifunensine (B1673639) and 1-deoxymannojirimycin (B1202084) but not by swainsonine. uniprot.org Human endo-α-1,2-mannosidase (MANEA), a potential antiviral target, is inhibited by compounds like GlcDMJ. bohrium.com The activity of these enzymes is also highly dependent on pH and temperature. The Arabidopsis α-mannosidase, for instance, exhibits optimal activity at a pH of 6.0 and a temperature of 25°C. uniprot.org Such characteristics ensure that the enzyme is most active under specific physiological conditions within the Golgi apparatus. uniprot.org

Regulation by Phosphorolysis: In some bacteria, the degradation of β-mannans occurs via phosphorolysis rather than hydrolysis. Glycoside hydrolase family 130 (GH130) contains phosphorylases that break down β-mannosides to yield α-D-mannose 1-phosphate (α-Man1P). plos.org In Thermoanaerobacter sp. X-514, two distinct β-1,2-mannoside phosphorylases were identified that exhibit different specificities for the chain length of their 1,2-β-oligomannan substrates. plos.org This mechanism allows the cell to recover the energy of the glycosidic bond in the form of a phosphorylated sugar, which can directly enter metabolic pathways. The process follows a sequential Bi Bi mechanism, indicating an ordered binding of substrates (the oligosaccharide and inorganic phosphate). plos.org

Interactive Data Tables

Table 1: Regulation of Mannoside Degrading Enzymes

This table summarizes the regulatory features of various enzymes involved in the degradation of mannose-containing polysaccharides.

| Enzyme/Organism | Regulatory Mechanism | Details | Reference |

| α-Mannosidase (Porphyromonas gingivalis) | Environmental Regulation | Activity reduced to 25% in carbohydrate-devoid medium. | nih.gov |

| Mannosyl-oligosaccharide 1,2-alpha-mannosidase MNS1 (Arabidopsis thaliana) | Inhibition | Inhibited by kifunensine and 1-deoxymannojirimycin. | uniprot.org |

| Mannosyl-oligosaccharide 1,2-alpha-mannosidase MNS1 (Arabidopsis thaliana) | pH Dependence | Optimum pH is 6.0. | uniprot.org |

| Mannosyl-oligosaccharide 1,2-alpha-mannosidase MNS1 (Arabidopsis thaliana) | Temperature Dependence | Optimum temperature is 25°C. | uniprot.org |

| 1,2-β-oligomannan phosphorylase (Teth514_1788 from Thermoanaerobacter sp.) | Substrate Specificity | Prefers 1,2-β-oligomannans with a degree of polymerization (DP) ≥3. | plos.org |

| β-1,2-mannobiose phosphorylase (Teth514_1789 from Thermoanaerobacter sp.) | Substrate Specificity | Prefers β-1,2-mannobiose (DP = 2). | plos.org |

Table 2: Effects of Genetic Regulation on Mannan Biosynthesis

This table highlights the quantitative impact of specific genes on the synthesis of mannan structures in plants.

| Gene/Mutation | Organism | Effect on Mannan Synthesis | Reference |

| msr1 single mutant | Arabidopsis thaliana | ~40% decrease in mannosyl residues in stem glucomannans. | nih.gov |

| msr1 msr2 double mutant | Arabidopsis thaliana | >50% decrease in mannosyl residues in stem glucomannans. | nih.gov |

| manR deletion | Bacillus sp. N16-5 | Upregulation of the mannan utilization gene cluster. | researchgate.net |

Chemical and Chemo Enzymatic Synthesis of 2 O Beta D Mannopyranosyl D Mannose and Its Analogs

Stereoselective Chemical Glycosylation Strategies for Beta-Mannosidic Linkages

The formation of β-mannosidic linkages is notoriously difficult due to the steric hindrance posed by the axial C2-substituent and the lack of an anomeric effect that would favor the β-anomer. umich.edunih.gov Consequently, a variety of innovative chemical methods have been devised to overcome these challenges.

Methodologies for Anomeric Stereocontrol

Achieving stereocontrol at the anomeric center is paramount in the synthesis of β-mannosides. Several powerful strategies have emerged to favor the formation of the desired 1,2-cis linkage.

One of the most effective methods is the Crich β-mannosylation , which utilizes a 4,6-O-benzylidene protecting group on the mannosyl donor. mdpi.comrsc.org This conformationally constraining group helps to favor the formation of an α-mannosyl triflate intermediate, which then undergoes an SN2-like reaction with the acceptor alcohol to yield the β-mannoside. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of various β-mannosides, including those of manno-heptopyranosides. nih.gov

Another significant strategy involves anomeric O-alkylation . This method utilizes a partially protected mannose derivative which reacts with an electrophile, such as a sugar-derived triflate, in the presence of a base like cesium carbonate (Cs₂CO₃). umich.edunih.govnih.gov This approach has proven effective for the stereoselective synthesis of β-mannopyranosides and their analogs, including 2-amino-2-deoxy-β-D-mannosides. nih.govnih.gov

Intramolecular aglycon delivery (IAD) and hydrogen-bond-mediated aglycone delivery (HAD) are other powerful techniques. rsc.orgmdpi.com In IAD, the acceptor is temporarily tethered to the glycosyl donor, facilitating delivery to the β-face of the anomeric center. The HAD method employs a directing group on the glycosyl donor that forms a hydrogen bond with the acceptor, guiding it to the desired position for β-glycosylation. rsc.org

The sulfoxide (B87167) method offers a direct route to β-mannopyranosides. Activation of a mannosyl sulfoxide or thioglycoside donor with triflic anhydride (B1165640) (Tf₂O) at low temperatures generates an α-D-mannopyranosyl triflate intermediate, which reacts with the acceptor in an SN2 fashion to form the β-linkage. researchgate.netacs.org

The following table summarizes key methodologies for anomeric stereocontrol in β-mannoside synthesis.

| Methodology | Key Features | Typical Promoters/Reagents |

| Crich β-mannosylation | Utilizes a 4,6-O-benzylidene protecting group to favor an α-triflate intermediate, leading to SN2-like attack. mdpi.comrsc.org | Triflic anhydride (Tf₂O), DTBMP |

| Anomeric O-Alkylation | Reaction of a partially protected mannose with an electrophile in the presence of a base. umich.edunih.gov | Cesium carbonate (Cs₂CO₃), sugar-derived triflates |

| Intramolecular Aglycon Delivery (IAD) | Temporary tethering of the acceptor to the donor to direct β-glycosylation. mdpi.com | Various, depends on the tethering strategy |

| Hydrogen-Bond-Mediated Aglycone Delivery (HAD) | A directing group on the donor guides the acceptor via hydrogen bonding. rsc.org | NIS/TfOH |

| Sulfoxide Method | Activation of a sulfoxide or thioglycoside donor to form a reactive α-triflate intermediate. researchgate.netacs.org | Triflic anhydride (Tf₂O) |

Protecting Group Strategies in Mannopyranoside Synthesis

The judicious choice of protecting groups is critical for the successful synthesis of complex oligosaccharides. bham.ac.ukwiley-vch.de These groups must be stable under various reaction conditions and allow for selective removal at specific stages of the synthesis. bham.ac.uk

Permanent protecting groups , such as benzyl (B1604629) ethers, are employed to mask hydroxyl groups that are not involved in subsequent reactions. wiley-vch.de They are known for their stability under both acidic and basic conditions and can be removed by catalytic hydrogenation. wiley-vch.de

Temporary protecting groups are used to mask hydroxyls that need to be deprotected for further glycosylation steps. Examples include acetyl esters, silyl (B83357) ethers, and carbonates. wiley-vch.de The selection of these groups is crucial for an orthogonal protection strategy , which allows for the selective removal of one type of protecting group without affecting others. bham.ac.uktaylorfrancis.com

In the context of β-mannoside synthesis, conformation-constraining protecting groups like the 4,6-O-benzylidene acetal (B89532) play a dual role. mdpi.com They not only protect the C4 and C6 hydroxyls but also lock the pyranose ring in a conformation that favors the desired stereochemical outcome of the glycosylation reaction. mdpi.com Similarly, cyclic protecting groups like isopropylidene can be used to protect vicinal diols, such as the 2,3-hydroxyls of mannose, and are valuable building blocks in oligosaccharide synthesis. nih.gov

The following table outlines common protecting groups used in mannopyranoside synthesis.

| Protecting Group | Type | Typical Cleavage Conditions | Purpose |

| Benzyl (Bn) | Permanent | Catalytic hydrogenation (e.g., H₂, Pd/C) | General protection of hydroxyl groups. wiley-vch.de |

| Acetyl (Ac) | Temporary | Mild base (e.g., NaOMe/MeOH) | Temporary protection, can act as a participating group. rsc.org |

| Benzoyl (Bz) | Temporary | Base (stronger than for Ac) | Temporary protection, can influence reactivity. rsc.org |

| Silyl ethers (e.g., TBDMS, TIPS) | Temporary | Fluoride (B91410) ions (e.g., TBAF) | Protection of hydroxyls with varying steric bulk. wiley-vch.de |

| 4,6-O-Benzylidene acetal | Conformation-constraining | Mild acid | Directs β-mannosylation, protects C4 and C6. mdpi.com |

| Isopropylidene ketal | Temporary | Mild acid | Protection of vicinal diols (e.g., C2, C3). nih.gov |

Synthesis of Specifically Labeled or Modified Analogs for Research

The synthesis of labeled or modified analogs of 2-O-beta-D-Mannopyranosyl-D-mannose is essential for studying its biological roles. These analogs can be used as probes in various biochemical and immunological studies.

For instance, the introduction of an azide (B81097) group, such as in 2-azido-2-deoxy-D-mannose derivatives, allows for subsequent modification via click chemistry. researchgate.net This enables the attachment of fluorescent tags, biotin (B1667282), or other reporter molecules. The synthesis of such analogs often involves the SN2 displacement of a triflate group with sodium azide. researchgate.net

The preparation of mannuronic acid-containing oligosaccharides, which are analogs where the C6 primary alcohol is oxidized to a carboxylic acid, has also been a focus of research. rsc.org These compounds are found in various bacterial glycans. Their synthesis often involves the use of donors with a pre-existing uronic acid moiety or the oxidation of a protected mannoside at a later stage. rsc.org

Furthermore, the synthesis of isotopically labeled compounds, for example with ¹³C or ¹⁴C, is crucial for metabolic studies and for use as internal standards in mass spectrometry. The introduction of a ¹⁴C label can be achieved using labeled GDP-[¹⁴C]mannose in enzymatic synthesis. nih.gov The synthesis of a ⁹⁹mTc-labeled dextran-mannose derivative has been developed for sentinel lymph node detection, highlighting the application of modified mannose compounds in medical imaging. nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the efficiency and stereoselectivity of enzymes with the versatility of chemical synthesis. jove.com This approach has become increasingly popular for the synthesis of complex oligosaccharides, including those containing the challenging β-mannosidic linkage.

Exploitation of Glycosyltransferases for Disaccharide Production

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. sigmaaldrich.com They are highly specific for the donor, the acceptor, and the linkage they form, making them ideal tools for the synthesis of well-defined oligosaccharides. sigmaaldrich.com

For the synthesis of β-mannosides, β-mannosyltransferases can be employed. While these enzymes can be challenging to source and handle, they offer unparalleled stereoselectivity. umich.edu A cell-free particulate enzyme preparation from Mycobacterium smegmatis has been shown to catalyze the transfer of mannose from GDP-mannose to an acceptor to form a β-mannosidic linkage. nih.gov

Other glycosyltransferases, such as β-1,4-galactosyltransferase, have been used in chemo-enzymatic strategies to build upon a core mannose structure. jove.com For example, a mannoside can be chemically synthesized and then used as a substrate for a galactosyltransferase to add a galactose residue, demonstrating the power of combining chemical and enzymatic steps. jove.com

Glycosynthase and Transglycosidase Applications

Glycosynthases are engineered glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. wikipedia.org They are typically created by mutating the catalytic nucleophile of a retaining glycosidase to a non-nucleophilic amino acid. wikipedia.org This allows them to catalyze the formation of a glycosidic bond from an activated sugar donor (e.g., a glycosyl fluoride) and an acceptor. wikipedia.org

A β-mannosynthase has been developed from a β-mannosidase from Cellulomonas fimi. This engineered enzyme can transfer a mannosyl residue from α-mannosyl fluoride to various acceptors with high yields (70-99%). mdpi.com Mutant endo-mannanases have also been engineered to function as glycosynthases for the synthesis of defined manno-oligosaccharides. nih.gov

Transglycosidases are glycosidases that, under certain conditions, can catalyze the transfer of a monosaccharide from a donor to an acceptor other than water. Endo-β-mannosidases have been shown to transfer mannose or oligomannoses en bloc to an acceptor, providing a useful method for preparing oligosaccharides containing the β-1,4-mannosyl linkage. nih.gov Additionally, some commercial β-glucosidase preparations, such as Novozym 188, have been found to possess β-mannosidase activity and can be used for the transglycosylation of mannose to produce β-mannosides. mdpi.com

The following table provides an overview of chemo-enzymatic approaches for β-mannoside synthesis.

| Enzymatic Approach | Description | Key Advantages |

| Glycosyltransferases | Utilizes natural enzymes to transfer activated sugars (e.g., GDP-mannose) to acceptors. sigmaaldrich.com | High regio- and stereoselectivity, forms specific linkages. |

| Glycosynthases | Engineered glycosidases that catalyze glycosidic bond formation without hydrolysis. wikipedia.org | High yields, avoids product degradation. |

| Transglycosidases | Wild-type glycosidases used under conditions that favor synthesis over hydrolysis. nih.gov | Can use readily available enzymes and donors. |

Solid-Phase Synthesis of Oligomannosides Containing the this compound Unit

The solid-phase synthesis of oligomannosides, including those containing the challenging β-(1→2)-mannosyl linkage found in this compound, has become an increasingly important area of research. This approach offers significant advantages over traditional solution-phase methods, including simplified purification of intermediates and the potential for automation, which greatly accelerates the production of complex carbohydrates. nih.gov

A key challenge in synthesizing these molecules is the stereoselective formation of the β-mannosidic bond. Various strategies have been developed to address this, including the use of specific protecting groups and activation methods to control the stereochemical outcome of the glycosylation reaction.

Automated Solid-Phase Synthesis

The development of automated solid-phase synthesizers has revolutionized the synthesis of oligosaccharides, making the process more efficient and accessible. nih.govnih.gov These automated platforms allow for the sequential addition of monosaccharide building blocks to a growing oligosaccharide chain that is attached to a solid support, typically a resin. nih.gov

One of the pioneering efforts in this area involved the use of glycosyl phosphate (B84403) building blocks and an octenediol functionalized resin to construct a branched dodecasaccharide. nih.gov This demonstrated the feasibility of assembling complex oligosaccharides in a manner analogous to automated peptide and oligonucleotide synthesis. nih.gov

For the specific challenge of incorporating β-mannosidic linkages, researchers have developed carboxybenzyl mannoside building blocks as effective β-mannosylating agents. nih.gov These have shown excellent conversion rates and good to moderate selectivity in automated solid-phase synthesis. nih.gov To facilitate chain elongation, orthogonal protecting groups like [(triisopropylsilyl)oxy]methyl ether (Tom) are employed, which can be readily cleaved without affecting other protecting groups. nih.gov

Key Methodologies and Building Blocks

The success of solid-phase oligomannoside synthesis relies on carefully designed building blocks and reaction conditions.

Protecting Groups: A common strategy for achieving β-selectivity in mannosylation involves the use of a 4,6-O-benzylidene protecting group on the mannosyl donor. This conformationally constrains the pyranose ring, favoring the formation of the β-linkage. researchgate.net

Leaving Groups: Trichloroacetimidates are often used as reactive leaving groups on the donor monosaccharide to facilitate the glycosylation reaction. beilstein-journals.org

Solid Supports and Linkers: The choice of solid support and the linker that attaches the growing oligosaccharide to it is crucial. The linker must be stable throughout the synthesis cycles but cleavable under specific conditions at the end to release the final product.

Research Findings in Solid-Phase Synthesis

Several studies have demonstrated the successful solid-phase synthesis of oligomannosides containing β-(1→2) linkages.

A notable example is the automated solid-phase synthesis of a protected β-(1→2)-linked dimannoside. This was achieved using a 4,6-O-benzylidene-protected mannosyl donor. Following the formation of the β-mannosidic bond, a series of deprotection and protection steps were necessary to prepare the disaccharide for further chain extension. acs.org

Another approach has utilized fluorous-tag assisted purification in an automated solution-phase synthesis, which shares principles with solid-phase methods. nih.gov This strategy employed a β-directing C-5 carboxylate on a mannuronate building block to successfully synthesize β-1,2-mannan oligomers. nih.gov The fluorous tag facilitates the separation of the growing oligosaccharide chain after each glycosylation cycle. nih.gov

The table below summarizes key aspects of different solid-phase and related automated synthesis strategies for β-linked manno-oligosaccharides.

| Synthesis Strategy | Key Building Block/Reagent | Linkage Type | Key Feature | Reference |

| Automated Solid-Phase Synthesis | Carboxybenzyl mannoside building blocks | β-mannosidic | Use of Tom ether as an orthogonal protecting group. | nih.gov |

| Automated Solid-Phase Synthesis | Glycosyl phosphate building blocks | Various | Use of an octenediol functionalized resin. | nih.gov |

| Automated Solution-Phase Synthesis | Mannuronate building blocks with C-5 carboxylate | β-1,2-, β-1,3-, β-1,6-mannan | Fluorous-tag assisted purification. | nih.gov |

| Manual Solid-Phase Approach | 4,6-O-benzylidene-protected thiomannoside | β-1,4-mannan | Glycosylation-deprotection-esterification sequence. | acs.org |

The purification of the final oligosaccharide products is often accomplished using techniques like reverse-phase high-performance liquid chromatography (HPLC), which can separate the desired product from by-products and stereoisomers. nih.gov

Biological Recognition and Functional Roles of 2 O Beta D Mannopyranosyl D Mannose Motifs

Role as an Epitope in Antigenic Glycoconjugates

The 2-O-beta-D-Mannopyranosyl-D-mannose motif is a well-established epitope, particularly within the complex mannans of fungal cell walls like that of Candida albicans. biosynth.comebi.ac.uk These β-(1→2)-oligomannoside structures can elicit an immune response, leading to the production of specific antibodies. biosynth.comnih.gov

Immunological Recognition by Antibodies and Immune Receptors (Molecular Mechanisms)

The immune system recognizes the this compound motif through specific antibodies and immune receptors. For instance, the protective monoclonal antibody C3.1 (IgG3) has been shown to recognize this disaccharide as part of its epitope on Candida albicans. nih.govnih.gov The recognition process is highly specific, with the antibody's binding site accommodating the unique shape and charge distribution of the β(1→2)-linked mannose units.

Studies have shown that while monoclonal antibodies can distinguish between α and β linkages, some polyclonal sera from patients with C. albicans infections contain antibodies that can recognize both types of mannose linkages, suggesting a broader reactivity in the human immune response. ebi.ac.uk Furthermore, receptors on innate immune cells, such as macrophages and dendritic cells, can sense mannans containing β-1,2-mannosides. oup.comnih.gov However, the presence of these β-1,2-mannosides can sometimes dampen the inflammatory cytokine response, suggesting a complex immunomodulatory role. oup.comnih.gov

The interaction of these β-mannan structures is not limited to antibodies. Galectin-3, a soluble lectin, specifically recognizes the β-(1,2)-mannan sidechains on C. albicans, which is crucial for an optimal inflammatory response. mdpi.com This interaction can even lead to the direct killing of the fungal cells. mdpi.com

Structure-Activity Relationship Studies in Antigenic Contexts

The specific structure of the this compound motif is critical for its antigenicity. Research involving synthetic analogs of this disaccharide has helped to map the key features required for antibody recognition. By synthesizing monodeoxy and mono-O-methyl congeners of methyl β-D-mannopyranosyl-(1→2)-β-D-mannopyranoside, scientists can pinpoint the essential hydroxyl groups involved in binding to antibodies like C3.1. nih.govnih.gov

Chemical mapping and NMR spectroscopy studies have revealed that for the protective monoclonal antibody C3.1, the di- and trisaccharide epitopes are optimally bound, with affinity decreasing for larger oligomers. nih.gov The recognition is primarily dependent on the mannose unit at the reducing end. nih.gov Interestingly, for a tetrasaccharide, a frameshift in the ligand interaction occurs, with the antibody strongly binding to the sugar adjacent to the reducing end. nih.gov These findings highlight the immunodominance of internal saccharide residues in β-(1→2)-mannans and support the potential of using minimal length oligosaccharides in glycoconjugate vaccines. nih.gov

Interaction with Glycan-Binding Proteins (Lectins)

Lectins are a class of proteins that specifically bind to carbohydrates. wikipedia.org The this compound motif, with its distinct β-mannosidic linkage, is a target for certain mannose-binding lectins. These interactions are fundamental to various biological processes, including cell recognition and pathogen-host interactions. wikipedia.orgontosight.ai

Specificity of Mannose-Binding Lectins for Beta-Mannosidic Linkages

Mannose-binding lectins (MBLs) exhibit a range of specificities for different mannose linkages. While many MBLs preferentially bind to α-linked mannose residues, some have been shown to interact with β-mannans. The specificity is determined by the three-dimensional structure of the lectin's carbohydrate-recognition domain (CRD). mdpi.com

For example, galectin-3 specifically recognizes the β-(1,2)-mannan sidechains of C. albicans. mdpi.com This interaction is significant for triggering an appropriate immune response. mdpi.com The ability of lectins to distinguish between different glycosidic linkages, such as α and β, is crucial for their biological function, allowing them to differentiate between self and non-self glycans. oup.comnih.gov

Table 1: Specificity of Various Lectins for Mannose Linkages

| Lectin | Preferred Mannose Linkage(s) | Source/Organism | Biological Significance |

| Galectin-3 | β-(1,2)-mannan | Mammalian | Recognizes Candida albicans for immune response. mdpi.com |

| Mannose-Binding Lectin (MBL) | D-mannose, N-acetyl-D-glucosamine, L-fucose | Human Serum | Innate immunity, complement activation. wikipedia.orgresearchgate.net |

| Concanavalin A | α-D-mannosyl and α-D-glucosyl residues | Canavalia ensiformis (Jack bean) | Agglutinates red blood cells, used in biochemistry. wikipedia.org |

| Artocarpin | Me-α-mannose, mannotriose, mannopentose | Artocarpus heterophyllus (Jackfruit) | Possesses a deep binding site for mannose oligosaccharides. core.ac.uk |

| Banana Lectin (BanLec) | Pauci and high mannose N-glycans | Musa paradisiaca (Banana) | Binds to a broad range of mannose-containing glycans. nih.gov |

Structural Basis of Disaccharide-Protein Binding (e.g., Co-crystallization Studies)

The precise molecular interactions between this compound and lectins can be elucidated through techniques like X-ray crystallography of co-crystals. These studies reveal the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that govern the binding.

For instance, the crystal structure of the bacterial adhesin lectin MpPA14 in complex with mannose shows that the sugar binds via its 3,4-diol. asm.orgbiorxiv.org However, the axial position of the C-2 hydroxyl group in mannose can lead to steric clashes, potentially explaining its slightly weaker affinity compared to glucose. asm.orgbiorxiv.org The binding of mannose to MpPA14 can occur in two distinct conformations. asm.orgbiorxiv.org

Involvement in Cell-Cell Communication and Adhesion (Molecular Mechanisms)

The presentation of this compound on cell surfaces can mediate cell-cell communication and adhesion through interactions with complementary glycan-binding proteins on other cells. ontosight.ai These interactions are crucial for a wide range of biological phenomena, from immune surveillance to microbial pathogenesis.

While direct evidence specifically implicating the this compound disaccharide in cell-cell adhesion is part of the broader understanding of mannose-mediated interactions, the principle is well-established. For example, mannose-containing structures on the surface of pathogens can be recognized by lectins on host cells, leading to adhesion and subsequent infection. chemicalbook.com Conversely, the mannose receptor on macrophages can bind to mannosylated ligands, initiating phagocytosis and antigen presentation. d-nb.info

The multivalency of these interactions, where multiple low-affinity binding events occur simultaneously, often leads to high-avidity binding, ensuring a stable and specific cell-cell connection. The spatial arrangement and density of these carbohydrate motifs on the cell surface are therefore critical factors in modulating the strength and outcome of these cellular interactions. d-nb.info

Contribution to Glycosylation Pathways and Glycan Assembly in Various Organisms

The disaccharide this compound is a fundamental structural unit found in the complex carbohydrate structures of various organisms, playing a significant role in glycosylation pathways and the assembly of larger glycans. Its presence and the specific linkages it forms are critical for the structure and function of glycoproteins and other glycoconjugates.

In fungi, particularly in the cell walls, mannose-containing polysaccharides are abundant. The fungal cell wall is a dynamic structure primarily composed of chitin (B13524) and β-glucans, but it also features a complex array of other polysaccharides and glycoproteins. nih.gov Within this matrix, β-(1→2)-linked mannose residues are notable components. For instance, in several Candida species, such as C. albicans, C. glabrata, and C. tropicalis, the antigenic determinant known as factor 6 corresponds to a Manβ(1→2)Manα(1→2)Manα1 trisaccharide structure. nih.gov This highlights the role of the β(1→2) mannose linkage in defining the antigenic properties of the fungal cell surface. Furthermore, the cell wall mannoproteins (CWMPs) in fungi contain both O- and N-linked oligosaccharides. The O-linked mannose residues often consist of short chains with α-(1→2) or α-(1→3) linkages. nih.gov The biosynthesis of these mannans involves glycosyl donors like GDP-D-mannose. annualreviews.org

In the context of human biology, mannose is a key monosaccharide in N-linked glycosylation, a critical post-translational modification of proteins. wikipedia.org This process begins with the transfer of a large oligosaccharide precursor, Glc3Man9GlcNAc2, to nascent proteins in the endoplasmic reticulum. wikipedia.org While much of the mannose for this process can be derived from glucose, studies have shown that in some cells, extracellular mannose is the primary source for glycoprotein (B1211001) biosynthesis. wikipedia.org Mature human glycoproteins typically retain only a few mannose residues after extensive processing. wikipedia.org

The breakdown of complex carbohydrates, including those containing mannose, is essential for nutrient acquisition by gut bacteria. These bacteria produce a wide array of carbohydrate-active enzymes (CAZymes) to degrade dietary fibers and host-derived glycans. nih.gov For example, the degradation of dietary mannans, which are polymers of β-1,4-linked D-mannopyranosyl residues, requires the action of endo-β-mannanases and β-mannosidases to release mannose. nih.gov Some gut bacteria have evolved specific enzymatic pathways to utilize N-glycans, which often contain a core structure with β-linked mannose. nih.govnih.gov Enzymes like mannoside phosphorylases play a role in the intracellular breakdown of mannose-containing oligosaccharides. nih.gov

The assembly of complex glycans containing the this compound motif often relies on the stereoselective formation of the β-mannosidic linkage, which can be a synthetic challenge. researchgate.net Research into synthetic methodologies has led to the development of protocols for the efficient construction of β-(1→2)-linked mannopyranosides. researchgate.net

The biological recognition of mannosylated structures is crucial for immune responses. Macrophages and other immune cells have mannose receptors that can recognize fungal cell wall components, leading to phagocytosis and the initiation of an immune response. frontiersin.org Specifically, β-1,2-linked oligomannans on the surface of Candida albicans are recognized by the lectin galectin-3, which can induce fungal cell death. researchgate.net

| Organism/System | Role of this compound Motif | Key Enzymes/Pathways Involved | References |

| Fungi (e.g., Candida sp.) | Structural component of cell wall mannoproteins and antigenic determinants. | GDP-D-mannose dependent glycosyltransferases | nih.govannualreviews.org |

| Humans | Intermediate in N-linked glycosylation of proteins. | Endoplasmic reticulum and Golgi-resident mannosidases | wikipedia.org |

| Human Gut Microbiota | Substrate for bacterial enzymes involved in the degradation of dietary and host glycans. | β-mannosidases, mannoside phosphorylases | nih.govnih.gov |

| Immune System | Recognition by mannose receptors and lectins (e.g., galectin-3) to initiate immune responses against fungal pathogens. | Pattern Recognition Receptors (PRRs) | frontiersin.orgresearchgate.net |

Advanced Analytical Methodologies for Detection, Quantification, and Profiling in Biological Systems

Chromatographic Techniques for Separation and Characterization

Chromatography is a cornerstone for the analysis of carbohydrates, enabling the separation of structurally similar molecules.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of underivatized carbohydrates. The high pH of the mobile phase ionizes the hydroxyl groups of the sugars, allowing them to be separated on an anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection without the need for derivatization.

HPAEC-PAD is frequently used to analyze monosaccharides and oligosaccharides, including mannose-containing compounds, from various samples such as wood hydrolysates and fermentation products. biorxiv.orgmdpi.com The method can effectively separate isomers, providing detailed compositional profiles. For instance, in the analysis of fermentation waste streams, HPAEC-PAD was utilized to identify and quantify sugars like glucose and sophorose, and it was noted that under certain conditions, sophorose could be converted to 2-O-β-D-glucopyranosyl-D-mannose. hud.ac.uk The system typically uses a specialized column, such as a CarboPac series column (e.g., PA1, PA10, PA20, PA100, PA200), with a gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) as the eluent. mdpi.comnih.gov This technique has been successfully applied to separate glucose, fructose, sucrose, and various oligosaccharides in under 20 minutes. mdpi.com

Table 1: Example HPAEC-PAD System Configuration for Oligosaccharide Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Dionex CarboPac PA-20 | nih.gov |

| Eluent | Isocratic gradient of 100 mM NaOH | nih.gov |

| Detection | Pulsed Amperometric Detection (PAD) with gold electrode | nih.gov |

| Application | Analysis of carbohydrate hydrolysis products | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for carbohydrate analysis. This technique is particularly valuable for determining glycosidic linkages. A common workflow involves permethylation of the carbohydrate, followed by hydrolysis, derivatization with a label like 1-phenyl-3-methyl-5-pyrazolone (PMP), and finally analysis by Ultra-High Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govucdavis.edu This method allows for the rapid and simultaneous relative quantitation of glycosidic linkages from as little as 50 μg of substrate. nih.govucdavis.edu